molecular formula C16H13F2N3OS B2685399 1-(2,6-difluorophenyl)-3-(5,7-dimethyl-1,3-benzothiazol-2-yl)urea CAS No. 1334368-71-6

1-(2,6-difluorophenyl)-3-(5,7-dimethyl-1,3-benzothiazol-2-yl)urea

Katalognummer: B2685399
CAS-Nummer: 1334368-71-6
Molekulargewicht: 333.36
InChI-Schlüssel: CNHQFMMDRKCDHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluorophenyl)-3-(5,7-dimethyl-1,3-benzothiazol-2-yl)urea is a synthetic small molecule featuring a benzothiazole core functionalized with a urea linker. This structural motif is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the benzothiazole scaffold, particularly urea derivatives, have been explored for their potential as kinase inhibitors and for their antitrypanosomal activities in vitro . The specific placement of methyl groups at the 5 and 7 positions of the benzothiazole ring, along with the 2,6-difluorophenyl substituent, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's specific activity, mechanism of action, and physicochemical properties.

Eigenschaften

IUPAC Name

1-(2,6-difluorophenyl)-3-(5,7-dimethyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c1-8-6-9(2)14-12(7-8)19-16(23-14)21-15(22)20-13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHQFMMDRKCDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)NC3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-(5,7-dimethyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with 5,7-dimethyl-2-aminobenzothiazole in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

For large-scale production, the synthesis may be optimized by using continuous flow reactors or other advanced techniques to improve yield and reduce reaction time. The choice of solvent, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-difluorophenyl)-3-(5,7-dimethyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2,6-difluorophenyl)-3-(5,7-dimethyl-1,3-benzothiazol-2-yl)urea exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives possess broad-spectrum antimicrobial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Study:
In a comparative analysis of various benzothiazole derivatives, the urea analogs showed enhanced efficacy against several bacterial strains, including resistant strains. The most effective compounds achieved minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Benzothiazole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the difluorophenyl moiety enhances the lipophilicity and bioavailability of these compounds, which is crucial for therapeutic effectiveness .

Research Findings:
A study found that certain benzothiazole derivatives demonstrated potent activity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations . The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Herbicidal Properties

Compounds with similar structures have been investigated for their herbicidal activities. The presence of the benzothiazole moiety has been linked to herbicidal effects due to its ability to interfere with plant metabolic processes. Research suggests that such compounds can effectively control weeds while minimizing toxicity to crops .

Field Trials:
Field studies have shown that certain benzothiazole derivatives can reduce weed populations significantly without adversely affecting crop yield. These findings support the potential use of this compound as a selective herbicide in agricultural practices .

Polymer Development

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve resistance to degradation and enhance overall material performance .

Experimental Insights:
Studies have shown that polymers modified with benzothiazole derivatives exhibit improved thermal stability compared to unmodified counterparts. This property is particularly beneficial for applications requiring materials that can withstand high temperatures and harsh environmental conditions .

Wirkmechanismus

The mechanism of action of 1-(2,6-difluorophenyl)-3-(5,7-dimethyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on their urea backbone, substituents, and heterocyclic systems. Below is a comparative analysis with key examples:

Table 1: Structural Comparison of Urea Derivatives
Compound Name Urea Substituents Heterocyclic Group Fluorine Substituents Biological Target (Hypothesized)
Target Compound 2,6-Difluorophenyl 5,7-Dimethyl-1,3-benzothiazol-2-yl 2,6-Difluoro Viral NS proteins, kinases
Z15 (1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea) 4-Fluorophenyl 5-Cyclobutyl-1,2,4-oxadiazol-3-yl 4-Fluoro Dengue virus NS proteins
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Substituted phenyl Benzo[d]imidazole 5-Fluoro Not specified

Key Observations:

The oxadiazole in Z15 may confer stronger dipole interactions with polar residues in viral NS proteins, as suggested by its inclusion in Dengue virus-targeted libraries .

Fluorine Substituents: The 2,6-difluoro configuration in the target compound creates a sterically hindered environment, which could reduce off-target binding compared to Z15’s 4-fluoro substituent . Fluorine’s electron-withdrawing effects may stabilize the urea carbonyl group, enhancing hydrogen-bond donor capacity .

Biological Activity:

  • While Z15 is explicitly linked to Dengue virus NS protein inhibition, the target compound’s benzothiazole-urea scaffold is hypothesized to target similar viral or cellular kinases due to structural parallels with kinase inhibitors .

Table 2: Predicted Physicochemical Properties
Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 3.8 2 6 85
Z15 3.2 2 7 92
Benzo[d]imidazole analog 2.5 1 5 78

Notes:

  • The target compound’s higher logP (vs. Z15) reflects the lipophilic contribution of the dimethylbenzothiazole group, which may favor blood-brain barrier penetration .

Biologische Aktivität

1-(2,6-Difluorophenyl)-3-(5,7-dimethyl-1,3-benzothiazol-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

Chemical Formula C14H12F2N2OS\text{Chemical Formula }C_{14}H_{12}F_2N_2OS

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes involved in critical cellular processes such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells, thereby exhibiting potential anticancer properties.

Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. A study highlighted that related benzothiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values for these compounds ranged from 0.12 to 2.78 µM, suggesting strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Studies have shown that benzothiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Study on Anticancer Efficacy

In a notable study published in MDPI, researchers evaluated the anticancer efficacy of several benzothiazole derivatives. The results demonstrated that the compound exhibited a dose-dependent induction of apoptosis in MCF-7 cells, with flow cytometry assays confirming increased caspase activity .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.78Apoptosis induction
DoxorubicinMCF-71.93DNA intercalation

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of similar compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The compounds were noted to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2,6-difluorophenyl)-3-(5,7-dimethyl-1,3-benzothiazol-2-yl)urea?

The compound is typically synthesized via a urea-forming reaction between an isocyanate and an amine. For example:

  • Step 1 : React 2,6-difluorophenyl isocyanate with 5,7-dimethyl-1,3-benzothiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
  • Step 2 : Use a base like triethylamine to neutralize HCl byproducts .
  • Characterization : Confirm purity via HPLC and structural identity using 1H^1H-NMR (e.g., aromatic proton signals at δ 7.0–8.0 ppm) and mass spectrometry (expected [M+H]+^+ peak) .

Q. How is the crystalline structure of this compound determined, and what insights does it provide?

X-ray crystallography is used to resolve the molecular structure. For analogous difluorophenyl-benzothiazole ureas:

  • Bond angles and distances reveal steric effects from fluorine substituents, influencing intermolecular interactions (e.g., hydrogen bonding with urea groups) .
  • Crystallographic data (e.g., space group, unit cell parameters) are critical for computational modeling of drug-receptor binding .

Q. What in vitro assays are used to evaluate the biological activity of benzothiazole-urea derivatives?

  • Anticancer Activity : Cell viability assays (e.g., MTT) in glioblastoma (U-87MG) or liver cancer (HepG2) cell lines, with IC50_{50} values calculated .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or kinase inhibition assays (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(dba)2_2) or ligands (BINAP) for cross-coupling steps, as seen in benzothiazole-morpholine hybrid syntheses (yields up to 95%) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus inert solvents (toluene) for amine-isocyanate reactions. DMF may enhance solubility but require rigorous drying .
  • Green Chemistry : Replace hazardous solvents with ionic liquids or water-miscible alternatives (e.g., PEG-400), reducing waste and energy use .

Q. What structural modifications enhance target selectivity in anticancer applications?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 2,6-positions of the phenyl ring improves DNA intercalation or kinase binding .
  • Hybrid Scaffolds : Fusion with α-cyanostilbene or boronic acid moieties enhances apoptosis induction in glioblastoma cells (e.g., 80% inhibition at 10 µM) .
  • Data-Driven Design : Use QSAR models to correlate logP values (e.g., ~3.5–4.0) with blood-brain barrier penetration for CNS-targeted therapies .

Q. How do crystallographic and spectroscopic data resolve contradictions in structure-activity relationships (SAR)?

  • Case Study : Discrepancies in benzothiazole-urea cytotoxicity may arise from polymorphic forms. X-ray diffraction identifies active conformers, while 19F^{19}F-NMR tracks fluorine-environment changes during binding .
  • Validation : Cross-reference computational docking (e.g., AutoDock Vina) with experimental IC50_{50} values to validate hypothesized binding modes .

Q. What strategies mitigate toxicity and improve pharmacokinetics in preclinical models?

  • Prodrug Design : Incorporate hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce off-target effects .
  • Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. Fluorine substituents often slow degradation, extending half-life .
  • In Vivo Testing : Conduct murine xenograft studies with dose optimization (e.g., 25–50 mg/kg, oral) and toxicity monitoring (ALT/AST levels) .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for multi-step benzothiazole-urea synthesis, including column chromatography conditions (silica gel, hexane/EtOAc gradients) .
  • Analytical Data : Reference 1H^1H-NMR (DMSO-d6_6), IR (C=O stretch ~1650 cm1^{-1}), and HRMS spectra for quality control .
  • Biological Assays : Standardized protocols for MTT, apoptosis, and kinase inhibition assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.